tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate
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Overview
Description
tert-Butyl 8-oxo-1-azaspiro[55]undecane-1-carboxylate is a spirocyclic compound characterized by its unique structural features Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities
Preparation Methods
The synthesis of tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate typically involves multiple steps. One common method involves the use of olefin metathesis reactions catalyzed by Grubbs catalysts. This method, although effective, can be complex and expensive . Another approach is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step while introducing various substituents at specific positions .
Chemical Reactions Analysis
tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It has been studied as a potential inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a promising candidate for antituberculosis drug development.
Biology: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this essential transporter in Mycobacterium tuberculosis, thereby inhibiting the bacteria’s survival . The exact pathways and molecular interactions are still under investigation, but the compound’s spirocyclic structure plays a crucial role in its activity.
Comparison with Similar Compounds
tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 9,9-difluoro-5-oxo-1-azaspiro[5.5]undecane-1-carboxylate: This compound has similar structural features but includes fluorine atoms, which can alter its reactivity and biological activity.
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: Another structurally related compound, differing in the position of the oxo group, which can affect its chemical properties and applications. The uniqueness of this compound lies in its specific structural configuration, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C15H25NO3 |
---|---|
Molecular Weight |
267.36 g/mol |
IUPAC Name |
tert-butyl 10-oxo-1-azaspiro[5.5]undecane-1-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(18)16-10-5-4-8-15(16)9-6-7-12(17)11-15/h4-11H2,1-3H3 |
InChI Key |
WJLUXEOGJSZENE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCCC(=O)C2 |
Origin of Product |
United States |
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